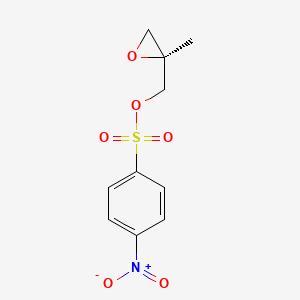

(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate

Description

(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is a chiral epoxide-containing sulfonate ester with the molecular formula C₁₀H₁₁NO₆S and a molecular weight of 273.26 g/mol . Its InChI key (NXRMOVSGORLBCA-JTQLQIEISA-N) confirms its stereochemical configuration at the oxirane ring . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of Delamanid (PA-824), a nitroimidazole-based antitubercular drug .

The compound’s structure combines a 2-methyloxirane (epoxide) group with a 4-nitrobenzenesulfonate moiety, enabling dual reactivity: (1) the sulfonate ester acts as a leaving group in nucleophilic substitutions, and (2) the epoxide ring undergoes ring-opening reactions, critical for constructing complex heterocycles in drug molecules . Industrial batches typically report a purity of 90%, with long-term storage requiring controlled conditions to prevent hydrolysis or racemization .

Properties

IUPAC Name |

[(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRMOVSGORLBCA-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate, also known as R-2-methyl glycidyl p-nosylate, is a chemical compound with the molecular formula C10H11NO6S and a molecular weight of 273.26 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Molecular Formula : C10H11NO6S

- Molecular Weight : 273.26 g/mol

- CAS Number : 683276-63-3

- Solubility : Soluble in acetone (5% solution) .

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to participate in various chemical reactions. The epoxide ring in the structure is highly reactive, enabling it to undergo nucleophilic attack from various biological molecules, leading to modifications that can influence cellular processes .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties :

- Enzyme Inhibition :

- Chemical Modification of Biomolecules :

Case Study 1: Antimicrobial Activity Against MDR-TB

A study demonstrated that this compound serves as a precursor for synthesizing Delamanid. This compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis strains resistant to multiple drugs .

Case Study 2: Enzyme Inhibition

Research published in The Journal of Biological Chemistry highlighted that incubation with methyl-p-nitrobenzenesulfonate led to a significant loss of activity in D-amino acid oxidase. This suggests that this compound could exhibit similar inhibitory effects on other enzymes critical for metabolic processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate | Enantiomer with similar reactivity | Used as an intermediate for organic transformations |

| Glycidyl 4-nitrobenzenesulfonate | Lacks methyl group on epoxide | Different reactivity; used in synthesis |

| 4-Nitrobenzenesulfonyl chloride | Precursor for various reactions | Utilized in the synthesis of sulfonates |

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Development

The compound has been identified as a potential lead in the development of new pharmaceuticals targeting bacterial infections. Its structural characteristics suggest that it may exhibit antimicrobial properties, which are critical in the fight against antibiotic-resistant bacteria.

Precursor for Other Bioactive Compounds

(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate serves as a precursor for synthesizing other biologically active compounds, including Delamanid, a drug used in treating multidrug-resistant tuberculosis. The synthesis pathways involving this compound highlight its utility in creating derivatives with enhanced therapeutic profiles.

Synthetic Organic Chemistry

Versatile Synthetic Intermediate

The compound is utilized as an intermediate in various organic transformations. Its epoxide structure allows for nucleophilic ring-opening reactions, which can lead to the formation of diverse chemical entities. This versatility makes it a valuable building block in synthetic organic chemistry .

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- S_N2 Reactions : The compound can be synthesized through S_N2 reactions involving nucleophiles such as ammonia and primary amines.

- Functional Group Modifications : The presence of the nitro group allows for further modifications that can enhance biological activity or alter physical properties.

Biological Activities

Potential Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activities. The presence of the nitro group is particularly noteworthy, as it is associated with the biological activity seen in various nitro-containing compounds .

Interaction Studies

Studies investigating the interactions of this compound with biological targets are essential for understanding its mechanism of action. Such studies can provide insights into how this compound may function at the molecular level and its potential therapeutic uses.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Ester

The sulfonate ester group (-OSO₂C₆H₄NO₂) is a strong leaving group, making this compound susceptible to nucleophilic substitution reactions. Common nucleophiles (e.g., amines, thiols, or alkoxides) can displace the sulfonate group, forming new bonds at the methylene carbon adjacent to the epoxide ring.

Example Reaction:

Nu = Nucleophile (e.g., -OH, -SH, -NH₂)

Epoxide Ring-Opening Reactions

The strained epoxide (oxirane) ring undergoes ring-opening via nucleophilic attack, often under acidic or basic conditions. The stereochemistry at the chiral center (S-configuration) influences the regioselectivity and stereochemical outcome of these reactions.

Mechanism:

-

Acidic Conditions: Protonation of the epoxide oxygen increases electrophilicity, favoring attack at the more substituted carbon.

-

Basic Conditions: Nucleophiles attack the less hindered carbon due to steric effects.

Example Products:

-

Diols (via hydrolysis)

-

Thioethers (using thiols)

-

Amines (using ammonia or amines)

Reduction of the Nitro Group

The nitro group (-NO₂) on the benzene ring can be reduced to an amine (-NH₂) using catalytic hydrogenation or metal-based reductants (e.g., Fe/HCl). This transformation modifies the electronic properties of the aromatic ring, affecting subsequent reactivity.

Reaction Pathway:

Comparative Reactivity of Functional Groups

The interplay between the epoxide, sulfonate, and nitro groups creates a hierarchy of reactivity:

| Functional Group | Reactivity | Typical Reactions |

|---|---|---|

| Sulfonate ester | High (excellent leaving group) | Nucleophilic substitution (Sₙ2) |

| Epoxide | Moderate (strain-driven) | Ring-opening with nucleophiles |

| Nitro group | Low (requires strong reductants) | Reduction to amine |

Stereochemical Considerations

The (S)-configuration at the epoxide’s chiral center dictates stereochemical outcomes in asymmetric syntheses. For example, nucleophilic ring-opening reactions may yield enantiomerically enriched products depending on reaction conditions .

Limitations and Research Gaps

While the compound’s structural features suggest broad utility, peer-reviewed studies detailing specific reaction conditions or kinetic data remain scarce. Further investigations from authoritative journals (e.g., Journal of Organic Chemistry) are needed to elucidate:

-

Temperature and solvent effects on reaction rates.

-

Catalytic systems for enantioselective transformations.

-

Applications in pharmaceutical intermediates or polymer chemistry.

Comparison with Similar Compounds

Methyl 4-nitrobenzenesulfonate

- Molecular Formula: C₇H₇NO₅S

- Molecular Weight : 217.20 g/mol

- Applications : Widely studied as a model substrate for nucleophilic substitution reactions. Kinetic studies show its reactivity with amines and halides in aqueous solutions, with a limiting inactivation rate of 0.021 min⁻¹ at pH 7.7 .

- Key Difference : Lacks the epoxide group, limiting its utility in multi-step syntheses requiring epoxide ring-opening chemistry .

Ethyl 4-nitrobenzenesulfonate and Isopropyl 4-nitrobenzenesulfonate

- Molecular Formulas: Ethyl: C₈H₉NO₅S (231.23 g/mol) Isopropyl: C₉H₁₁NO₅S (245.25 g/mol)

- Applications: Classified as Potential Genotoxic Impurities (PGIs) in active pharmaceutical ingredients (APIs).

- Key Difference : These simpler sulfonates lack stereochemical complexity and are primarily monitored as impurities rather than utilized as synthetic intermediates .

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate

- Molecular Formula: C₁₀H₁₁NO₆S

- Molecular Weight : 273.26 g/mol

- Applications : Enantiomer of the (S)-form, used in stereoselective syntheses. For example, the (R)-isomer is implicated in the formation of Delamanid’s chiral center during nucleophilic attack on the epoxide .

- Key Difference : Stereochemical orientation affects reactivity in asymmetric synthesis. The (S)-isomer’s configuration is critical for achieving the desired biological activity in final drug molecules .

2-Bromo-5-nitroimidazole Derivatives

- Example : (R)-2-Bromo-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole

- Molecular Formula : C₇H₈BrN₃O₃

- Molecular Weight : 262.06 g/mol

- Applications : Intermediate in Delamanid synthesis. Reacts with the sulfonate-epoxide intermediate to form the oxazoline ring .

- Key Difference : Contains a nitroimidazole pharmacophore, directly contributing to antimycobacterial activity, unlike the sulfonate-epoxide intermediate .

Research Findings

Synthetic Efficiency : The (S)-sulfonate-epoxide achieves a 78% yield when synthesized from (R)-2-methylglycidol and 4-nitrobenzenesulfonyl chloride under optimized conditions (Et₃N, CH₂Cl₂, 0°C) .

Delamanid Synthesis : Reacting this compound with 2-bromo-5-nitroimidazole under basic conditions (NaH, DMF) achieves 71% yield in the cyclization step, highlighting its role in constructing the oxazoline ring .

Kinetic Studies : Methyl 4-nitrobenzenesulfonate’s reaction with bromide ions in micellar solutions reveals solvent-dependent rate constants, underscoring the sulfonate group’s versatility in diverse media .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for (S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate, and how is its structural integrity verified?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between (R)-2-methylglycidol and 4-nitrobenzenesulfonyl chloride in dichloromethane at 0°C, using triethylamine as a base. The reaction mixture is stirred for 3 hours, followed by cold filtration to remove ammonium salts. Purification involves recrystallization from ethanol, yielding a 78% isolated product. Structural confirmation is achieved through -NMR spectroscopy, with characteristic peaks at δ 1.37 ppm (CH), δ 2.67–2.72 ppm (oxirane protons), and δ 8.09–8.47 ppm (aromatic protons) .

| Key Reaction Parameters |

|---|

| Reagents: 4-Nitrobenzenesulfonyl chloride, (R)-2-methylglycidol, EtN |

| Solvent: CHCl |

| Temperature: 0°C |

| Yield: 78% |

Q. What spectroscopic techniques are used to characterize this sulfonate, and what data are indicative of its stereochemical purity?

- Methodological Answer : -NMR is critical for confirming regiochemistry and stereochemistry. The coupling constants of oxirane protons (J = 4.7 Hz) and the diastereotopic methylene protons (J = 10.9 Hz) confirm the (S)-configuration. Chiral HPLC or polarimetry can validate enantiomeric purity, as commercial standards (e.g., (R)-enantiomer, CAS 123750-60-7) are available for comparison .

Advanced Research Questions

Q. How do micellar systems modulate the SN2 reaction kinetics of this sulfonate with nucleophiles like bromide ions?

- Methodological Answer : Surfactants (e.g., alkyltriphenylphosphonium bromides) form micelles that enhance reaction rates by concentrating nucleophiles at the micelle-water interface. Kinetic studies show a linear increase in rate constants with surfactant chain length (C10 to C16) and concentration. Mixed micelles (e.g., single-chain/gemini surfactants) exhibit non-ideal behavior, reducing rate constants due to disrupted micellar morphology. Researchers should optimize surfactant type and concentration using UV-Vis or conductometric titration to monitor reaction progress .

| Kinetic Data in Micellar Systems |

|---|

| Surfactant: C16-alkyltriphenylphosphonium bromide |

| Rate Increase: 3–5× vs. aqueous phase |

| Limiting Rate Constant (k): 0.021 min (pH 7.7, 22°C) |

Q. What stereochemical challenges arise when using this sulfonate in asymmetric synthesis, and how are they addressed?

- Methodological Answer : The oxirane ring’s stereochemistry is prone to racemization under acidic or high-temperature conditions. To preserve the (S)-configuration, reactions should be conducted below 0°C in aprotic solvents. Epoxide-opening reactions (e.g., with iodide) require anhydrous conditions and sterically hindered bases (e.g., DIPEA) to minimize backside attack. Chiral derivatization agents (e.g., Mosher’s acid) or X-ray crystallography can resolve ambiguities in stereochemical outcomes .

Q. How should researchers interpret contradictory kinetic data from surfactant studies, such as non-ideal behavior in mixed micelles?

- Methodological Answer : Contradictions arise from micelle heterogeneity or dynamic structural changes. For mixed micelles (e.g., single-chain/gemini systems), use small-angle neutron scattering (SANS) or fluorescence probing to assess micelle morphology. Data normalization via the pseudophase model accounts for partitioning effects. If non-ideal behavior persists, consider synergistic surfactants (e.g., ionic/nonionic pairs) to stabilize micellar interfaces .

Applications in Synthesis

Q. How is this sulfonate employed as a key intermediate in synthesizing iodinated derivatives for mechanistic studies?

- Methodological Answer : Reaction with NaI in acetone at –20°C yields (S)-2-hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate, a model for studying stereospecific SN2 mechanisms. The iodine atom’s polarizability allows tracking of leaving-group effects via kinetic isotope experiments or computational modeling (DFT). Purification involves silica gel chromatography with hexane/ethyl acetate gradients .

Data Contradiction Analysis

Q. Why do rate constants for aminolysis of this sulfonate vary significantly between primary and tertiary amines?

- Methodological Answer : Tertiary amines exhibit lower nucleophilicity due to steric hindrance and reduced solvation effects. Rate constants (k) correlate with the Mayr-Patz N nucleophilicity parameter. Contradictions arise when solvent polarity or counterion effects (e.g., Br vs. Cl) are unaccounted for. Control experiments with varying dielectric constants (e.g., DMSO/water mixtures) isolate these variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.